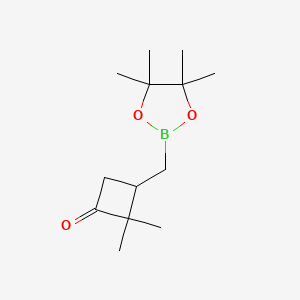
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid is a synthetic organic compound that features an imidazole ring, an isopropylamino group, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid typically involves the construction of the imidazole ring followed by the introduction of the isopropylamino and butanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent steps include the alkylation or acylation reactions to introduce the isopropylamino and butanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
化学反応の分析
Types of Reactions
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or other functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the isopropylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The isopropylamino group may enhance binding affinity or selectivity, while the butanoic acid moiety can participate in additional interactions, stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
4-(1h-Imidazol-1-yl)benzoic acid: Shares the imidazole ring but differs in the presence of a benzoic acid group instead of the isopropylamino and butanoic acid groups.
2-(1h-Imidazol-1-yl)ethanol: Contains an imidazole ring and an ethanol group, lacking the isopropylamino and butanoic acid functionalities.
1-(1h-Imidazol-1-yl)-3-(dimethylamino)propan-2-ol: Features an imidazole ring and a dimethylamino group, with a different overall structure.
Uniqueness
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isopropylamino and butanoic acid groups, along with the imidazole ring, allows for versatile interactions and applications that are not possible with the similar compounds listed above.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
4-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16)4-6-14-7-5-12-8-14/h5,7-9,13H,4,6H2,1-3H3,(H,15,16) |
InChIキー |
LRSDZKYQRCTXPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C)(CCN1C=CN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


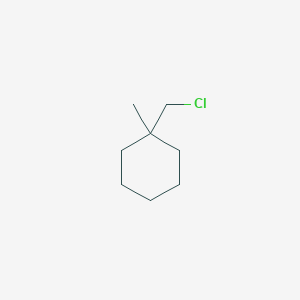
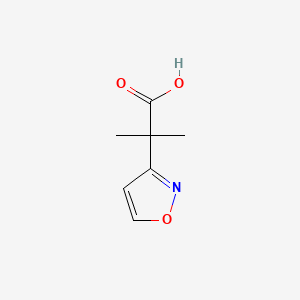
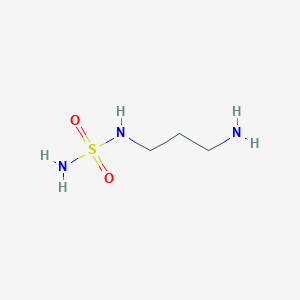
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
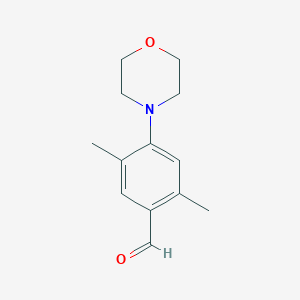
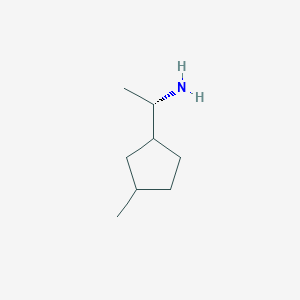



![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
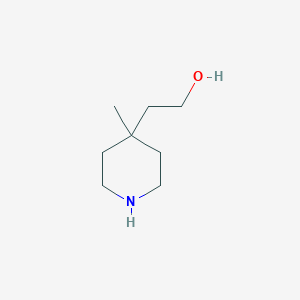
![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13571998.png)
